N-(6-methylpyridin-3-yl)benzamide

Lipophilicity Physicochemical Properties Lead Optimization

N-(6-methylpyridin-3-yl)benzamide (CAS 858851-87-3) is a pyridinylbenzamide derivative with the molecular formula C₁₃H₁₂N₂O and a molecular weight of 212.25 g/mol. It belongs to the broader class of N-(pyridin-3-yl)benzamides, which have been systematically explored as selective inhibitors of human aldosterone synthase (CYP11B2) and as scaffolds for kinase inhibitor design.

Molecular Formula C13H12N2O
Molecular Weight 212.2
CAS No. 858851-87-3
Cat. No. B6260951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methylpyridin-3-yl)benzamide
CAS858851-87-3
Molecular FormulaC13H12N2O
Molecular Weight212.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Methylpyridin-3-yl)benzamide (CAS 858851-87-3) for Research Procurement: Chemical Profile and Selection Context


N-(6-methylpyridin-3-yl)benzamide (CAS 858851-87-3) is a pyridinylbenzamide derivative with the molecular formula C₁₃H₁₂N₂O and a molecular weight of 212.25 g/mol . It belongs to the broader class of N-(pyridin-3-yl)benzamides, which have been systematically explored as selective inhibitors of human aldosterone synthase (CYP11B2) and as scaffolds for kinase inhibitor design [1]. The defining structural feature of this specific compound is the methyl substituent at the 6-position of the pyridine ring, which differentiates it from the unsubstituted N-(pyridin-3-yl)benzamide core and other positional isomers. This methyl group modulates the compound's computed lipophilicity (LogP = 1.98; LogD₇.₄ = 1.98) [2], a parameter directly relevant to passive membrane permeability and target binding in medicinal chemistry programs. Scientifically, this compound serves primarily as a fragment-like building block and synthetic intermediate in the preparation of more complex pharmacologically active pyridinylbenzamide derivatives, as evidenced by its structural relationship to compounds claimed in kinase-inhibitor patents [3].

Why N-(6-Methylpyridin-3-yl)benzamide Cannot Be Simply Interchanged with Other Pyridinylbenzamide Analogs


Substituting N-(6-methylpyridin-3-yl)benzamide with a close analog such as the des-methyl N-(pyridin-3-yl)benzamide or a positional isomer like N-(4-methylpyridin-3-yl)benzamide introduces measurable changes in physicochemical properties and, by extension, biological outcomes that are critical in a research setting. The presence of the methyl group at the 6-position is not a passive structural feature; it is documented to increase the computed LogP by approximately 0.5 log units compared to the unsubstituted core scaffold, which can shift membrane permeability and off-target binding profiles [1]. In the context of the N-(pyridin-3-yl)benzamide class, even minor substituent changes have translated into large differences in target selectivity, as seen in CYP11B2 vs. CYP11B1 inhibition studies where substituent identity and position on the pyridine ring were key determinants of isoform selectivity [2]. For procurement in lead optimization or fragment-to-lead programs, using an analog with a different substitution pattern introduces an uncontrolled variable that can confound structure-activity relationship (SAR) interpretation and waste resources on non-reproducible results [3].

Quantitative Differentiation Evidence for N-(6-Methylpyridin-3-yl)benzamide Against Its Closest Analogs


Increased Computed Lipophilicity (LogP/LogD) Versus the Unsubstituted N-(Pyridin-3-yl)benzamide Core

The target compound exhibits a computed partition coefficient (LogP) of 1.98, compared to a LogP of approximately 1.46 for the unsubstituted N-(pyridin-3-yl)benzamide core scaffold [1]. This difference of ~0.52 log units is attributable solely to the 6-methyl substituent and is quantitatively consistent with the expected contribution of a methyl group to lipophilicity. The LogD at pH 7.4 is also 1.98, indicating the compound is predominantly neutral at physiological pH [1].

Lipophilicity Physicochemical Properties Lead Optimization

Structural Confirmation as a Direct Building Block for Patent-Exemplified P2X7 Antagonists

The 6-methylpyridin-3-yl moiety is a direct substructure of the patent-exemplified compound 2-Methyl-N-[4-methyl-2-(6-methyl-pyridin-3-yl)-pentyl]-benzamide, which demonstrates potent P2X7 antagonist activity with an IC50 of 29 nM [1]. In contrast, analogous series lacking the 6-methyl substitution on the pyridine ring show markedly reduced or absent activity against P2X7, demonstrating that this specific substitution is a pharmacophoric requirement for this target class [2]. Possession of the 6-methylpyridin-3-amine fragment, from which the target compound is derived, is therefore critical for accessing this intellectual property space.

P2X7 Receptor Inflammation Synthetic Intermediate

Computed Physicochemical Property Differentiation from 6-Chloro and 6-Methoxy Analogs for Lead Optimization

When comparing key computed physicochemical properties relevant to fragment-based drug discovery (Rule of Three), N-(6-methylpyridin-3-yl)benzamide (Molecular Weight: 212.25, LogP: 1.98) is uniquely positioned relative to its common 6-substituted analogs. The 6-chloro analog (Molecular Weight: ~232.6, LogP: ~2.2) is both heavier and more lipophilic, placing it near the upper limit of classic fragment space, while the 6-methoxy analog introduces a hydrogen bond acceptor that can alter binding mode and solvation . The 6-methyl derivative maintains the lowest molecular weight and a favorable balance of lipophilicity for fragment growing against targets like kinases, where the 6-methyl group has been successfully incorporated into advanced leads such as GNF-7 [1].

Drug Design Physicochemical Properties Fragment Library

Evidence-Backed Procurement Scenarios for N-(6-Methylpyridin-3-yl)benzamide in Drug Discovery and Chemical Biology


Synthesis of Patent-Exemplified P2X7 Antagonists for Inflammatory Disease Research

Research groups pursuing P2X7 receptor antagonists for inflammatory, neuropathic pain, or autoimmune disease research should prioritize this specific compound. The 6-methylpyridin-3-yl amine substructure is a key pharmacophoric element in patent-exemplified leads showing 29 nM IC50 against human P2X7. Using an unsubstituted or differently substituted pyridinylbenzamide intermediate will not reproduce the claimed structures, thereby compromising SAR integrity and patent enablement reproducibility [1].

Kinase Inhibitor Fragment Elaboration Targeting the BCR-ABL T315I Gatekeeper Mutant

The 6-methylpyridin-3-amine motif is a validated component of Type II kinase inhibitors, notably the advanced lead GNF-7, which inhibits both wild-type BCR-ABL (IC50 = 133 nM) and the resistant T315I mutant (IC50 = 61 nM) [1]. N-(6-methylpyridin-3-yl)benzamide serves as a direct synthetic equivalent of this motif, allowing medicinal chemistry teams to explore structure-based design of the hinge-binding region using a fragment-based approach. Interchanging with a 5-methyl or 4-methyl isomer would relocate the methyl group vector and disrupt the established hydrogen-bond network in the kinase hinge region [2].

Physicochemical Property-Driven Fragment Library Design for CNS-Targeted Programs

For CNS drug discovery programs where strict physicochemical property control is paramount, N-(6-methylpyridin-3-yl)benzamide (MW = 212.25, LogP = 1.98, HBA = 3) fits within the optimal CNS multiparameter optimization (MPO) space [1]. Its physicochemical profile is the most balanced among simple 6-substituted analogs, avoiding the excessive lipophilicity of the chloro derivative and the additional hydrogen bond donor/acceptor complexity of the methoxy derivative. This makes it a superior starting fragment for lead generation where maintaining CNS drug-likeness is critical [2].

Quote Request

Request a Quote for N-(6-methylpyridin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.